molecular formula C9H11N5O B6282893 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 2137590-55-5

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B6282893
CAS No.: 2137590-55-5
M. Wt: 205.2
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Description

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with hydrazine to form 2-hydrazinopyrazine, which is then reacted with ethyl acetoacetate to yield the pyrazole ring. The final step involves the reduction of the ester group to an alcohol using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazine and pyrazole rings facilitate this interaction through hydrogen bonding and π-π stacking interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(pyrazin-2-yl)ethan-1-one
  • 2-amino-2-(pyrazin-2-yl)ethan-1-ol
  • 2-(5-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanamine

Uniqueness

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in synthetic applications. Additionally, the combination of pyrazine and pyrazole rings provides a unique scaffold that can interact with a variety of biological targets, making it a valuable compound in drug discovery .

Properties

CAS No.

2137590-55-5

Molecular Formula

C9H11N5O

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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